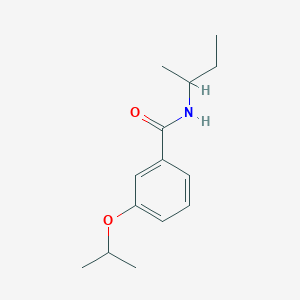![molecular formula C21H20INO4 B5351739 4-[(E)-2-(4-butan-2-yloxy-3-iodo-5-methoxyphenyl)-1-cyanoethenyl]benzoic acid](/img/structure/B5351739.png)
4-[(E)-2-(4-butan-2-yloxy-3-iodo-5-methoxyphenyl)-1-cyanoethenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-2-(4-butan-2-yloxy-3-iodo-5-methoxyphenyl)-1-cyanoethenyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a cyanoethenyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(4-butan-2-yloxy-3-iodo-5-methoxyphenyl)-1-cyanoethenyl]benzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(4-butan-2-yloxy-3-iodo-5-methoxyphenyl)-1-cyanoethenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the iodine atom, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-[(E)-2-(4-butan-2-yloxy-3-iodo-5-methoxyphenyl)-1-cyanoethenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(4-butan-2-yloxy-3-iodo-5-methoxyphenyl)-1-cyanoethenyl]benzoic acid involves its interaction with specific molecular targets. The cyanoethenyl group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-2-(4-butoxy-3-iodo-5-methoxyphenyl)-1-cyanoethenyl]benzoic acid
- 4-[(E)-2-(4-butan-2-yloxy-3-chloro-5-methoxyphenyl)-1-cyanoethenyl]benzoic acid
Uniqueness
The uniqueness of 4-[(E)-2-(4-butan-2-yloxy-3-iodo-5-methoxyphenyl)-1-cyanoethenyl]benzoic acid lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This compound’s iodine atom and cyanoethenyl group make it particularly versatile for various chemical reactions and applications.
Properties
IUPAC Name |
4-[(E)-2-(4-butan-2-yloxy-3-iodo-5-methoxyphenyl)-1-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20INO4/c1-4-13(2)27-20-18(22)10-14(11-19(20)26-3)9-17(12-23)15-5-7-16(8-6-15)21(24)25/h5-11,13H,4H2,1-3H3,(H,24,25)/b17-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJSOGJFBBKZNH-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1I)C=C(C#N)C2=CC=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1I)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5351659.png)

![N-(4-Ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide](/img/structure/B5351668.png)


![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B5351704.png)
![2-(3,4-dichlorophenyl)-4-[(pyridin-3-yloxy)acetyl]morpholine](/img/structure/B5351712.png)




![2-FURYL(4-{[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}PIPERAZINO)METHANONE](/img/structure/B5351768.png)

![1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(2-methylphenyl)pyrrolidin-3-ol](/img/structure/B5351781.png)
